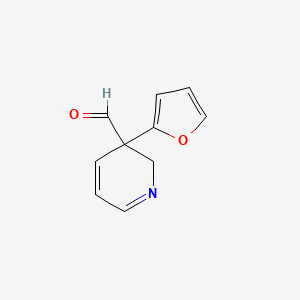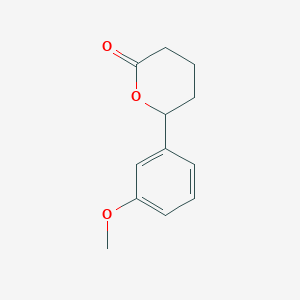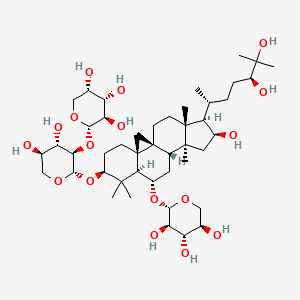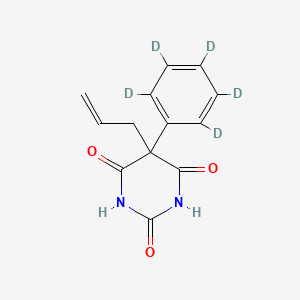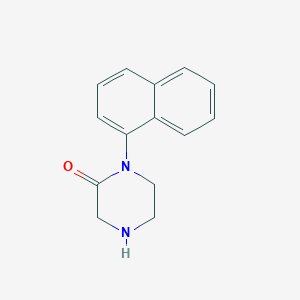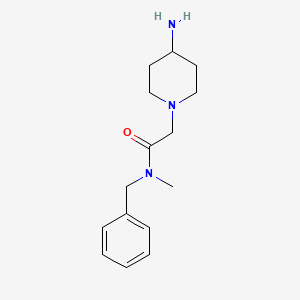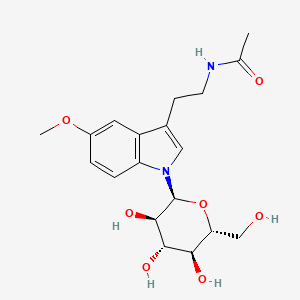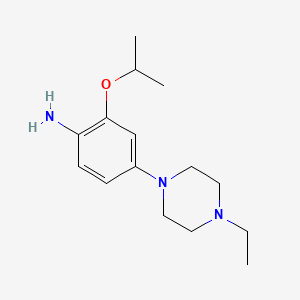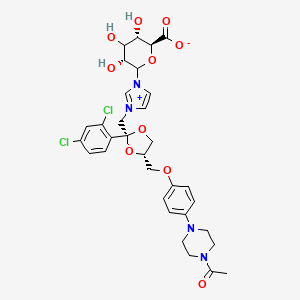
Ketoconazole Glucuronide (Technical Grade)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketoconazole Glucuronide is a metabolite of Ketoconazole, an antifungal agent. This compound is formed through the process of glucuronidation, where Ketoconazole is conjugated with glucuronic acid. This process enhances the solubility of Ketoconazole, facilitating its excretion from the body. Ketoconazole Glucuronide is primarily studied for its role in drug metabolism and its interactions with various enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ketoconazole Glucuronide involves the enzymatic reaction of Ketoconazole with uridine diphosphate glucuronic acid (UDPGA) in the presence of uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This reaction typically occurs in the liver, where UGT enzymes are abundant. The reaction conditions include maintaining a physiological pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of Ketoconazole Glucuronide can be achieved through biotransformation processes using liver microsomes or recombinant UGT enzymes. These methods involve incubating Ketoconazole with UDPGA and the UGT enzyme source under controlled conditions. The product is then purified using chromatographic techniques to obtain Ketoconazole Glucuronide in its technical grade form.
Analyse Chemischer Reaktionen
Types of Reactions
Ketoconazole Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate back to Ketoconazole and glucuronic acid. Conjugation reactions involve the formation of additional glucuronide conjugates with other metabolites.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes under physiological conditions.
Major Products Formed
Hydrolysis: Ketoconazole and glucuronic acid.
Conjugation: Additional glucuronide conjugates with other metabolites.
Wissenschaftliche Forschungsanwendungen
Ketoconazole Glucuronide is extensively studied in the fields of pharmacokinetics and drug metabolism. Its primary applications include:
Chemistry: Understanding the metabolic pathways of Ketoconazole and its interactions with UGT enzymes.
Biology: Studying the role of glucuronidation in drug metabolism and excretion.
Medicine: Investigating the effects of Ketoconazole Glucuronide on drug efficacy and safety, particularly in the context of drug-drug interactions.
Industry: Developing biotransformation processes for the production of glucuronide conjugates for pharmaceutical applications.
Wirkmechanismus
Ketoconazole Glucuronide exerts its effects through the inhibition of UGT enzymes, particularly UGT1A1 and UGT1A9 . This inhibition can lead to increased exposure to other drugs metabolized by these enzymes, such as irinotecan. The molecular targets of Ketoconazole Glucuronide include the active sites of UGT enzymes, where it competes with other substrates for binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclosporine A: Another compound that inhibits UGT enzymes and affects drug metabolism.
Paclitaxel: Known to inhibit UGT1A1-mediated glucuronidation.
Midazolam: Inhibits UGT1A4-mediated glucuronidation.
Uniqueness
Ketoconazole Glucuronide is unique in its potent inhibition of UGT1A1 and UGT1A9, which distinguishes it from other similar compounds. This unique property makes it a valuable tool in studying drug-drug interactions and the role of glucuronidation in drug metabolism.
Eigenschaften
Molekularformel |
C32H36Cl2N4O10 |
|---|---|
Molekulargewicht |
707.6 g/mol |
IUPAC-Name |
(2S,3S,5R)-6-[3-[[(2R,4S)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]imidazol-3-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C32H36Cl2N4O10/c1-19(39)36-10-12-37(13-11-36)21-3-5-22(6-4-21)45-15-23-16-46-32(48-23,24-7-2-20(33)14-25(24)34)17-35-8-9-38(18-35)30-28(42)26(40)27(41)29(47-30)31(43)44/h2-9,14,18,23,26-30,40-42H,10-13,15-17H2,1H3/t23-,26?,27-,28+,29-,30?,32-/m0/s1 |
InChI-Schlüssel |
ZZNGUJXXZIYXFR-QYZWEJSVSA-N |
Isomerische SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(C[N+]4=CN(C=C4)C5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C6=C(C=C(C=C6)Cl)Cl |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(C[N+]4=CN(C=C4)C5C(C(C(C(O5)C(=O)[O-])O)O)O)C6=C(C=C(C=C6)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


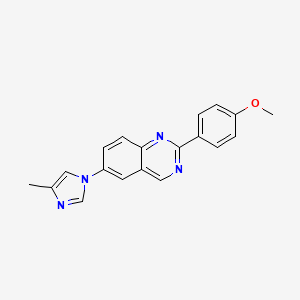
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)


